CID 70592879

Description

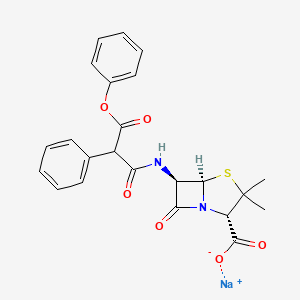

Carbenicillin Phenyl Sodium is the sodium salt of the phenyl ester of carbenicillin, a broad-spectrum, semisynthetic penicillin derivative with antibacterial activity. Following absorption, carbenicillin phenyl sodium is rapidly hydrolyzed to the active carbenicillin, which binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, thereby preventing the cross-linkage of peptidoglycans, which are critical components of the bacterial cell wall. This leads to a weakening of the bacterial cell wall, eventually causing bacterial cell lysis.

Structure

2D Structure

Properties

CAS No. |

21649-57-0 |

|---|---|

Molecular Formula |

C23H22N2NaO6S |

Molecular Weight |

477.5 g/mol |

IUPAC Name |

sodium (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(3-oxo-3-phenoxy-2-phenylpropanoyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C23H22N2O6S.Na/c1-23(2)17(21(28)29)25-19(27)16(20(25)32-23)24-18(26)15(13-9-5-3-6-10-13)22(30)31-14-11-7-4-8-12-14;/h3-12,15-17,20H,1-2H3,(H,24,26)(H,28,29);/t15?,16-,17+,20-;/m1./s1 |

InChI Key |

RMBIYBJIDFALFN-JPZUGYNPSA-N |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC=CC=C4)C(=O)[O-])C.[Na+] |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC=CC=C4)C(=O)[O-])C.[Na+] |

Appearance |

Solid powder |

Other CAS No. |

21649-57-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

27025-49-6 (Parent) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BRL 3475 BRL-3475 BRL3475 Carbenicillin Phenyl Sodium Carfecillin Carfecillin Sodium Salt Carphecillin Salt, Carfecillin Sodium Sodium Salt, Carfecillin Uticillin |

Origin of Product |

United States |

Historical and Scientific Context of Carfecillin Sodium Within Beta Lactam Antibiotic Development

Evolution of Penicillin Chemistry and Semisynthetic Derivatization

The discovery of penicillin by Alexander Fleming in 1928 marked a pivotal moment in medicine wikipedia.orgrmmg.org. Initially obtained from Penicillium moulds, the purification and subsequent structural determination of penicillin laid the groundwork for further development wikipedia.orgwikipedia.org. Dorothy Hodgkin's determination of the chemical structure of penicillin in 1945 was a key breakthrough, enabling the development of semisynthetic penicillins wikipedia.org. Semisynthesis involves chemically modifying the core penicillin structure, 6-aminopenicillanic acid (6-APA), to create new derivatives with altered properties, such as expanded spectrum of activity, improved stability, or enhanced pharmacokinetic profiles nih.govnih.govresearchgate.netsdbidoon.com. This approach proved highly successful in overcoming some of the limitations of naturally occurring penicillins, such as poor oral absorption, susceptibility to enzymatic degradation by beta-lactamases, and a narrow spectrum of activity sdbidoon.com.

Emergence of Carboxypenicillins: Carbenicillin (B1668345) as a Precursor

The development of semisynthetic penicillins led to the emergence of various subgroups, including the carboxypenicillins rmmg.orgsdbidoon.com. Carbenicillin was the first carboxypenicillin to be developed, characterized by the addition of a carboxyl group to the side chain sdbidoon.comwikipedia.orgtaylorandfrancis.com. This structural modification conferred activity against a broader range of Gram-negative bacteria, including Pseudomonas aeruginosa and certain Proteus species, which were often resistant to earlier penicillins like penicillin G sdbidoon.comwikipedia.orgtaylorandfrancis.comdoctorlib.org. Carbenicillin's mechanism of action, like other beta-lactams, involves inhibiting bacterial cell wall synthesis by interfering with penicillin-binding proteins (PBPs) rmmg.orgnih.govgenome.jpdrugbank.comnih.gov.

Despite its valuable expanded spectrum, carbenicillin had limitations. It was acid-labile, meaning it was degraded by stomach acid, and therefore could only be administered parenterally (by injection) wikipedia.orgtaylorfrancis.com. This restricted its use and highlighted the need for an orally active form.

Rationale for Oral Prodrug Development: The Case of Carfecillin (B1210596) Sodium

The need for an orally administrable form of carbenicillin led to the development of prodrugs. A prodrug is an inactive or less active compound that is converted into the active drug within the body through metabolic or chemical processes nih.govslideshare.netmdpi.com. The rationale behind designing prodrugs is to improve properties such as oral absorption, solubility, stability, and targeted delivery nih.govslideshare.netmdpi.comresearchgate.net.

Carfecillin sodium was developed as an oral prodrug of carbenicillin taylorfrancis.commedkoo.commedkoo.comdrugfuture.com. It is the alpha-phenyl ester of carbenicillin taylorfrancis.comdrugfuture.comnih.govdrugcentral.org. By esterifying the carboxyl group of carbenicillin with a phenyl group, carfecillin sodium becomes more lipophilic, which facilitates its absorption from the gastrointestinal tract after oral administration medkoo.comdrugfuture.comnih.govdrugcentral.org. Once absorbed, carfecillin is rapidly hydrolyzed in the body, particularly in the intestinal mucosa and serum, by esterase enzymes to release the active carbenicillin medkoo.comnih.govdrugcentral.org. This hydrolysis is less rapid in aqueous solution nih.gov.

The chemical structure of carfecillin sodium (C₂₃H₂₁N₂NaO₆S) reflects its composition as the sodium salt of the phenyl ester of carbenicillin genome.jpmedkoo.comchemsrc.com. Its molecular weight is approximately 476.48 g/mol genome.jpmedkoo.comdrugfuture.comdrugcentral.orgchemsrc.comdrugfuture.com.

Comparison with Other Carbenicillin Prodrugs (e.g., Carbenicillin Indanyl Sodium)

Carfecillin sodium was not the only prodrug developed for carbenicillin. Another notable oral prodrug is carbenicillin indanyl sodium (also known as carindacillin (B1212590) sodium) taylorfrancis.comdrugfuture.comtargetmol.commedchemexpress.comchemsrc.comsemanticscholar.org. Carbenicillin indanyl sodium is the indanyl ester of carbenicillin and is also hydrolyzed in vivo to yield the active carbenicillin drugfuture.commedchemexpress.comchemsrc.com. Both carfecillin and carbenicillin indanyl sodium were developed with the aim of providing an oral alternative to parenteral carbenicillin, particularly for treating urinary tract infections caused by susceptible organisms like Pseudomonas and Proteus species medkoo.commedkoo.comdrugfuture.comtargetmol.commedchemexpress.comchemsrc.comncats.io.

Studies have compared the absorption kinetics of carbenicillin phenyl sodium (carfecillin sodium) and carbenicillin indanyl sodium in humans medkoo.com. While both serve as oral prodrugs, differences in their ester moieties can influence their absorption, hydrolysis rates, and ultimately, the pharmacokinetic profile of the released carbenicillin. Research findings have investigated the stability kinetics of these esters in aqueous solution medkoo.com.

Data regarding the comparative pharmacokinetics of carfecillin sodium and carbenicillin indanyl sodium highlight the impact of the specific ester group on the absorption and subsequent systemic availability of carbenicillin. For instance, studies have examined the blood concentrations of carbenicillin achieved after oral administration of each prodrug medkoo.comnih.gov.

| Prodrug | Ester Moiety | Oral Absorption | Hydrolysis Site(s) | Active Drug |

| Carfecillin Sodium | Phenyl Ester | Improved | Intestinal mucosa, Serum | Carbenicillin |

| Carbenicillin Indanyl Sodium | Indanyl Ester | Improved | Primarily in vivo | Carbenicillin |

This table summarizes the key differences in the ester moiety and the general fate of these two carbenicillin prodrugs. Both represent successful strategies for enabling oral administration of carbenicillin, addressing a significant limitation of the parent drug.

Synthetic Methodologies and Chemical Modifications of Carfecillin Sodium

Strategies for Esterification of Carbenicillin (B1668345) to Form Carfecillin (B1210596)

Esterification is a common method to enhance the absorption of antibiotics from the gastrointestinal tract. bmj.comresearchgate.net In the case of carbenicillin, the formation of the phenyl ester, carfecillin, serves this purpose. drugfuture.commedkoo.comtargetmol.comnih.govnih.gov The esterification of carboxylic acids can be achieved through various methods, often involving acid catalysis and the reaction with an alcohol or phenol (B47542). masterorganicchemistry.com For penicillins like carbenicillin, mild procedures are often necessary due to the potential for decarboxylation of the phenylmalonic acid derivatives. nih.gov

Twelve alpha-carboxy esters of carbenicillin, including the alpha-carboxyphenyl ester (carfecillin), were synthesized and evaluated as potential oral carbenicillin derivatives. nih.gov Studies compared the in vitro hydrolysis rates of these esters by animal and human tissues and measured the resulting carbenicillin serum levels after oral administration in squirrel monkeys and human volunteers. nih.gov Carfecillin was selected for further study based on these investigations. nih.gov

While specific detailed synthetic procedures for the esterification of carbenicillin to carfecillin are not extensively detailed in the provided snippets, general strategies for ester formation of carboxylic acids include the reaction of an acid salt with a compound containing a displaceable group, the reaction of the acid with a diazoalkane, or the reaction of the acid with an alcohol in the presence of a condensation promoting agent. google.com For penicillins, methods employing haloformates corresponding to the desired ester moiety under mild conditions have also been described as useful for esterification. google.com

Approaches to Carfecillin Sodium Salt Formation

Carfecillin is typically administered as the sodium salt. drugfuture.commedkoo.comtargetmol.com The formation of sodium salts of carboxylic acids can be achieved through neutralization with sodium hydroxide (B78521). atamanchemicals.comgoogle.com This process involves the reaction of the carboxylic acid with a sodium-containing base in a suitable solvent, often water. atamanchemicals.comgoogle.com The resulting sodium salt is generally more soluble in water compared to the free acid form. atamanchemicals.com

While the specific method for carfecillin sodium salt formation from carfecillin is not explicitly detailed, the general principle involves the reaction of carfecillin (the phenyl ester of carbenicillin) with a sodium source, such as sodium hydroxide, to form the sodium salt. atamanchemicals.comgoogle.com This conversion to the sodium salt enhances its solubility and suitability for pharmaceutical formulations.

Derivatization Principles for Enhanced Preclinical Pharmacological Attributes

Carfecillin itself is a prodrug, a chemical modification of carbenicillin designed to improve its oral bioavailability and absorption. medkoo.comtargetmol.comnih.govslideshare.netslideshare.net Prodrug strategies often involve masking a functional group (like the carboxylic acid in carbenicillin) through esterification or other modifications to enhance properties such as lipophilicity, which can lead to improved membrane permeability and absorption. researchgate.netslideshare.netslideshare.net

Upon absorption, carfecillin is hydrolyzed by esterases in the body, particularly in the intestinal mucosa and serum, to release the active carbenicillin. medkoo.comtargetmol.comnih.gov This enzymatic hydrolysis is a key aspect of the prodrug design, ensuring that the active drug is liberated at the site of action or after absorption. targetmol.comnih.govresearchgate.net

Studies have investigated the hydrolysis rates of carfecillin in the presence of serum and tissue homogenates from different animal species and humans. nih.govnih.govjst.go.jp These studies provide insights into the in vivo conversion of carfecillin to carbenicillin and contribute to understanding its pharmacological profile. For instance, hydrolysis of carfecillin in broth cultures varied depending on the type of bacteria, and the hydrolytic activity of sera differed among animal species. jst.go.jp The hydrolytic activity was found to be most potent in mice and rats, followed by humans, rabbits, and dogs. jst.go.jp In rats, the serum showed the highest hydrolytic activity compared to tissue homogenates from liver, kidneys, lungs, and intestines. jst.go.jp

The design of carfecillin as a phenyl ester of carbenicillin exemplifies the principle of using derivatization to overcome limitations of the parent drug, specifically poor oral absorption. nih.govbmj.comslideshare.netslideshare.net By increasing lipophilicity through esterification, carfecillin is better absorbed from the gastrointestinal tract, and subsequent hydrolysis regenerates the active carbenicillin, which exerts its antibacterial effects. medkoo.comtargetmol.comnih.govnih.gov Other ester prodrugs of carbenicillin, such as carindacillin (B1212590) (the indanyl ester), also utilize similar derivatization principles to enhance oral bioavailability. drugfuture.comtargetmol.comresearchgate.netslideshare.net

| Compound Name | PubChem CID |

| Carfecillin | 33672 |

| Carbenicillin | 27025-49-6 |

| Carfecillin Sodium | 21649-57-0 |

| Carindacillin | 35531-88-5 |

| Carindacillin Sodium | 26605-69-6 |

| Sodium Hydroxide | 14794 |

| Phenol | 996 |

| Water | 962 |

Hydrolysis of Carfecillin in Biological Samples

| Sample Type | Hydrolysis Rate | Animal Species | Reference |

|---|---|---|---|

| Serum | High | Mice, Rats | jst.go.jp |

| Serum | Moderate | Humans | jst.go.jp |

| Serum | Lower | Rabbits, Dogs | jst.go.jp |

| Tissue Homogenates | Varied | Rats | jst.go.jp |

| Intestinal Mucosa | Hydrolysis occurs | Humans | medkoo.comtargetmol.com |

Note: The hydrolysis rate is a qualitative description based on the provided text and may vary depending on specific experimental conditions.

Comparison of Carfecillin and Carbenicillin Activity (In Vitro)

| Condition | Carfecillin Activity vs. Carbenicillin | Reference |

|---|---|---|

| Conventional Serial Dilution | Generally similar (due to hydrolysis) | nih.gov |

| Reduced Hydrolysis Conditions | Lesser activity against Gram-negative bacilli | nih.gov |

| Reduced Hydrolysis Conditions | Greater activity against Gram-positive cocci | nih.gov |

| Presence of Serum | Activity is solely that of Carbenicillin | nih.gov |

Note: These findings are based on in vitro studies and the activity in vivo is influenced by absorption and hydrolysis.

Molecular and Cellular Mechanisms of Antibacterial Action of Carfecillin Sodium

Prodrug Hydrolysis and Activation to Carbenicillin (B1668345) in vitro and in vivo (Non-human systems)

Carfecillin (B1210596) sodium is a phenyl ester derivative of carbenicillin, designed as an orally active prodrug nih.govwikipedia.org. Following administration, carfecillin sodium undergoes rapid hydrolysis to yield the active antibacterial compound, carbenicillin nih.gov. This hydrolysis step is essential for the activation of the drug. Studies in non-human systems have demonstrated this conversion, leading to the release of carbenicillin, which is the predominant pharmacologically active fraction nih.govdrugbank.comnih.gov.

Interference with Bacterial Cell Wall Biosynthesis

The primary mechanism by which carbenicillin, the active form of carfecillin sodium, exerts its antibacterial effect is by interfering with the final stages of bacterial cell wall synthesis drugbank.compatsnap.comontosight.ainih.gov. The bacterial cell wall, particularly the peptidoglycan layer, is crucial for maintaining cell shape, structural integrity, and protection against osmotic lysis patsnap.comnih.govlibretexts.orgpatsnap.com.

Penicillin-Binding Protein (PBP) Acylation and Inactivation

Beta-lactam antibiotics, including carbenicillin, target a group of bacterial enzymes known as penicillin-binding proteins (PBPs) nih.govnih.govlibretexts.orgpatsnap.com. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall, specifically catalyzing the cross-linking of peptidoglycan strands nih.govpatsnap.comoup.com. Carbenicillin binds to and inactivates these PBPs patsnap.comontosight.ainih.gov. This binding occurs through the acylation of a serine residue in the active site of the PBP, which involves the opening of the beta-lactam ring drugbank.comnih.govoup.comebi.ac.ukwikipedia.orgresearchgate.net. This acylation forms a stable acyl-enzyme complex, rendering the PBP inactive oup.comwikipedia.orgresearchgate.net.

Inhibition of Transpeptidation and Peptidoglycan Cross-linking

PBPs include transpeptidases, which are responsible for catalyzing the formation of cross-links between the linear peptidoglycan strands news-medical.netoup.comebi.ac.ukresearchgate.net. This transpeptidation process is the final step in peptidoglycan synthesis and is vital for the structural integrity and rigidity of the bacterial cell wall drugbank.compatsnap.comnih.govpatsnap.comoup.com. By acylating and inactivating PBPs, carbenicillin prevents this crucial cross-linking from occurring drugbank.compatsnap.comnih.govpatsnap.com. The inhibition of transpeptidation results in a weakened bacterial cell wall patsnap.comsaspublishers.com.

Role of Autolytic Enzymes in Bacterial Lysis

The weakening of the bacterial cell wall due to the inhibition of peptidoglycan synthesis by carbenicillin leads to a loss of structural integrity nih.govpatsnap.com. Bacterial cells possess autolytic enzymes (autolysins) that are involved in the remodeling and degradation of the peptidoglycan layer during normal growth and division drugbank.comnih.govasm.orgplos.org. While the exact mechanism is complex, it is understood that the unbalanced activity of these autolytic enzymes in the presence of inhibited cell wall synthesis contributes to bacterial lysis drugbank.compatsnap.comnih.govasm.orgplos.org. It has been suggested that carbenicillin may interfere with an autolysin inhibitor, further promoting cell lysis drugbank.comnih.gov. This leads to bacterial cell death, particularly in actively dividing bacteria patsnap.com.

Comparative Analysis of Mechanism of Action with Other Carboxypenicillins

Carfecillin sodium belongs to the carboxypenicillin subgroup of penicillins patsnap.comwikipedia.org. The mechanism of action among carboxypenicillins and other beta-lactam antibiotics is broadly similar, revolving around the inhibition of bacterial cell wall synthesis through PBP binding ontosight.aiempendium.comrmmg.org. However, differences exist in their spectrum of activity and affinity for specific PBPs.

Carbenicillin, the active form of carfecillin sodium, is known for its activity against a range of Gram-negative bacteria, including Pseudomonas aeruginosa and certain Proteus species, in addition to some Gram-positive bacteria drugbank.compatsnap.comontosight.ainih.govrmmg.orgguidetopharmacology.org. This extended Gram-negative coverage is a key characteristic of carboxypenicillins compared to earlier penicillins like penicillin G empendium.comrmmg.org.

Carboxypenicillins, while more resistant to degradation by some beta-lactamases than ampicillin (B1664943), are still susceptible to inactivation by these enzymes wikipedia.orgrmmg.org. The specific PBP profiles targeted and the degree of susceptibility to beta-lactamase hydrolysis can vary among different carboxypenicillins and other classes of beta-lactam antibiotics, influencing their effectiveness against different bacterial species and resistance patterns oup.comempendium.comrmmg.orgetflin.com. For instance, mecillinam, another penicillin derivative, specifically binds to PBP2 and is primarily active against Gram-negative bacteria wikipedia.org. This highlights the diversity in PBP targeting within the broader penicillin class.

Here is a table summarizing some key aspects of the mechanism of action:

| Mechanism Component | Description |

| Prodrug Activation | Carfecillin sodium is hydrolyzed to the active form, carbenicillin. nih.gov |

| Target Site | Bacterial cell wall synthesis, specifically the peptidoglycan layer. drugbank.compatsnap.compatsnap.com |

| Primary Molecular Target | Penicillin-binding proteins (PBPs). patsnap.comnih.govnih.gov |

| PBP Interaction | Carbenicillin acylates and inactivates PBPs by opening the beta-lactam ring. drugbank.comnih.govoup.comwikipedia.org |

| Inhibition of Transpeptidation | Prevents the cross-linking of peptidoglycan strands catalyzed by transpeptidase PBPs. drugbank.compatsnap.comnih.govpatsnap.com |

| Role of Autolytic Enzymes | Unbalanced activity contributes to bacterial cell lysis following cell wall weakening. drugbank.compatsnap.comnih.govasm.orgplos.org |

Interactive Data Table: Key Molecular Interactions

| Compound Name | Interacts With | Outcome of Interaction |

| Carbenicillin | Penicillin-Binding Proteins (PBPs) | Acylation and Inactivation of PBPs |

| Carbenicillin | Transpeptidases (a type of PBP) | Inhibition of Peptidoglycan Cross-linking |

| Carbenicillin | Autolysin Inhibitor (possible) | Interference leading to enhanced autolytic activity |

| Beta-lactam Antibiotics | Serine residue in PBP active site | Covalent bond formation (acylation), enzyme inactivation |

Antimicrobial Spectrum and Efficacy Studies in Preclinical Models

In Vitro Antibacterial Activity Assessment

The in vitro antibacterial activity of carfecillin (B1210596) is largely dependent on its hydrolysis to carbenicillin (B1668345). In conventional susceptibility tests, where hydrolysis occurs, carfecillin demonstrates an antibacterial spectrum generally similar to that of carbenicillin. nih.govmedkoo.comjst.go.jp However, under conditions where hydrolysis is reduced, carfecillin may show less activity against Gram-negative bacilli and greater activity against Gram-positive cocci compared to carbenicillin. nih.govmedkoo.com

Activity against Gram-Positive Microorganisms

Carfecillin provides antimicrobial activity against Gram-positive bacteria, although its activity is reported to be less potent than that of benzylpenicillin. drugfuture.com Some studies indicate that carfecillin provides more potent antimicrobial activity than carbenicillin against Staphylococcus aureus and Streptococcus faecalis (now known as Enterococcus faecalis) isolates. jst.go.jpjst.go.jp

Activity against Gram-Negative Microorganisms: Emphasis on Antipseudomonal and Antiproteal Activity

A significant feature of carbenicillin, the active form of carfecillin, is its activity against Gram-negative bacteria. chemicalbook.indrugfuture.comwikipedia.org This includes important activity against Pseudomonas aeruginosa and Proteus species, including indole-positive strains like Proteus vulgaris. drugfuture.comwikipedia.org Carbenicillin's activity against Pseudomonas aeruginosa is particularly noteworthy, although high concentrations are often required. ncats.iodrugfuture.comwikipedia.org Activity against Pseudomonas aeruginosa and other organisms can be enhanced when combined with aminoglycosides like gentamicin. drugfuture.comwikipedia.org Carfecillin's spectrum is comparable to ampicillin (B1664943) against other Gram-negative bacteria. drugfuture.com

Susceptibility Profiles of Key Bacterial Pathogens (Pseudomonas species, Escherichia coli, Proteus mirabilis, Enterobacter species, Enterococci)

Carfecillin, through carbenicillin, has demonstrated activity against a range of key bacterial pathogens. Susceptible organisms include some Enterobacteriaceae, such as Escherichia coli and Enterobacter species, as well as Haemophilus influenzae and Neisseria species. drugfuture.com Klebsiella species are typically not susceptible. drugfuture.com While active against Enterococci (S. faecalis), the binding to PBPs in these organisms is reported to be poor, resulting in decreased activity. taylorandfrancis.com

Susceptibility data for carbenicillin against some medically significant organisms include:

| Organism | Susceptibility Range (µg/ml) |

| Escherichia coli | 1.56 - 64 |

| Proteus mirabilis | 1.56 - 3.13 |

| Pseudomonas aeruginosa | 3.13 - >1024 |

Data derived from reference wikipedia.org.

The sensitivity distribution of carfecillin to clinically isolated Staphylococcus, Escherichia, Proteus, and Pseudomonas is reported to be similar to that of carbenicillin. jst.go.jpjst.go.jp

Methodologies for In Vitro Susceptibility Testing

In vitro susceptibility testing for carfecillin and its active form, carbenicillin, can be performed using methods such as conventional serial dilution tests and quantitative agar (B569324) dilution methods. nih.govmedkoo.comncats.ionih.gov The activity observed in these tests is influenced by the extent of carfecillin hydrolysis to carbenicillin. nih.govmedkoo.com Quantitative sensitivity measurements for carbenicillin may include determining minimal inhibitory concentrations (MICs) based on criteria for both complete inhibition and reduced growth, utilizing a range of inocula. ncats.io

In Vivo Antibacterial Efficacy in Experimental Animal Models

Studies in experimental animal models, such as mice, have investigated the in vivo antibacterial efficacy of carfecillin. nih.govjst.go.jpjst.go.jp Unlike carbenicillin, carfecillin is well absorbed in mice after oral administration, leading to significant carbenicillin blood concentrations. nih.govjst.go.jp Carfecillin administered orally has been shown to be as effective in treating various experimental mouse infections as parenteral carbenicillin. nih.govjst.go.jp The protective effect of carfecillin against experimentally induced infections in mice has been observed to vary depending on the type of bacteria. jst.go.jp

Correlation of In Vitro Hydrolysis Kinetics with In Vivo Activity

Carfecillin, being a prodrug, requires hydrolysis to carbenicillin to exert its primary antibacterial effect. nih.govmedkoo.comnih.gov Hydrolysis of carfecillin occurs rapidly in the presence of serum or body tissues, liberating carbenicillin. nih.govmedkoo.com Hydrolysis is less rapid in aqueous solution. nih.govmedkoo.com The activity observed in in vitro tests is influenced by the extent of this hydrolysis. nih.govmedkoo.com The hydrolysis of carfecillin in broth cultures has been shown to differ according to the type of bacteria, and the hydrolytic activity of sera varies among different animal species, with activity being most potent in mice and rats, followed by humans, rabbits, and dogs. jst.go.jp The hydrolytic activity of rat tissue homogenates is highest in serum, followed by liver, kidneys, lungs, and the small and large intestines. jst.go.jp This hydrolysis and subsequent generation of carbenicillin in vivo are crucial for carfecillin's therapeutic efficacy in experimental infection models. nih.govjst.go.jp

Efficacy in Murine Models of Infection

Studies in murine models have investigated the efficacy of carfecillin against experimentally induced infections. When administered orally to mice, the protective effect of carfecillin varied depending on the type of bacteria causing the infection jst.go.jp. The efficacy observed in these murine models was found to be comparable to that of carbenicillin administered subcutaneously jst.go.jp. The hydrolysis of carfecillin in the sera of different animal species, including mice, has been noted, with the hydrolytic activity being most potent in mice and rats jst.go.jp.

Bacterial Resistance Mechanisms to Carfecillin Sodium and Carbenicillin

Enzymatic Inactivation: Beta-Lactamase Production

Beta-lactamases are enzymes produced by bacteria that hydrolyze the beta-lactam ring of antibiotics like carbenicillin (B1668345), rendering them inactive patsnap.comebi.ac.uk. This is a common mechanism of resistance to beta-lactam antibiotics ebi.ac.ukasm.org. Many clinically significant Gram-negative bacteria utilize beta-lactamase production as a primary defense against these drugs asm.org. The genes encoding beta-lactamases are frequently located on transmissible plasmids in Gram-negative organisms, facilitating their spread ebi.ac.uk.

Specificity and Hydrolysis Profile of Carbenicillin by Beta-Lactamases (e.g., TEM-2 Beta-Lactamase)

Carbenicillin is susceptible to degradation by beta-lactamase enzymes wikipedia.orgaddgene.org. Some beta-lactamases, such as those in functional subgroup 2c, are characterized by their ability to hydrolyze carbenicillin (or ticarcillin) at a rate of at least 60% compared to benzylpenicillin hydrolysis asm.org. These enzymes are generally easily inhibited by beta-lactamase inhibitors like clavulanic acid or tazobactam (B1681243) asm.org.

The TEM-type beta-lactamases, including TEM-1 and TEM-2, are common plasmid-mediated enzymes that efficiently hydrolyze penicillins nih.govmsu.ru. TEM-2 differs from TEM-1 by a single amino acid substitution (Gln39Lys) but retains a similar substrate specificity profile msu.ru. While TEM-type beta-lactamases primarily target penicillins, mutations in these enzymes can broaden their substrate specificity to include cephalosporins, leading to the development of extended-spectrum beta-lactamases (ESBLs) msu.ru. Studies have shown that mutations in TEM-type beta-lactamases can dramatically alter their catalytic efficiencies towards carbenicillin and ticarcillin (B1683155) acs.org. For instance, a novel carbenicillin-hydrolyzing beta-lactamase, CARB-5, has been identified with a characteristic substrate profile for carbenicillin hydrolysis nih.gov.

Table 1. Hydrolysis Profile of Selected Beta-Lactamases

| Beta-Lactamase Type | Primary Substrates | Carbenicillin Hydrolysis | Inhibition by Clavulanic Acid |

| TEM-1, TEM-2 | Penicillins | Efficient | Yes |

| Subgroup 2c | Carbenicillin, Ticarcillin | High | Yes |

| OXA-type (some) | Cloxacillin, Oxacillin | Readily hydrolyzed | Variable |

| CARB-5 | Carbenicillin | High | Yes |

Role of Extended-Spectrum Beta-Lactamases (ESBLs)

Extended-spectrum beta-lactamases (ESBLs) are a group of beta-lactamases capable of hydrolyzing expanded-spectrum beta-lactam antibiotics, including penicillins, first-, second-, and third-generation cephalosporins, and aztreonam (B1666516) oup.comnih.gov. They are typically inhibited by beta-lactamase inhibitors such as clavulanate oup.comnih.gov. ESBLs are a major cause of resistance to expanded-spectrum beta-lactam antibiotics in Gram-negative pathogens, particularly Enterobacterales and Pseudomonas aeruginosa oup.comejbms.net. While ESBLs are primarily known for hydrolyzing cephalosporins and monobactams, they can also hydrolyze penicillins like carbenicillin brieflands.comnih.gov. The production of ESBLs often leads to co-resistance to several other classes of antibiotics, limiting therapeutic options ejbms.net. TEM- and SHV-type ESBLs were historically the predominant families, but other types, such as the GES family, also exist and can include carbenicillin-hydrolyzing enzymes oup.com.

Studies on ESBL-producing Escherichia coli have shown high rates of resistance to carbenicillin, with one study reporting 94.5% resistance among ESBL producers brieflands.com. This highlights the significant role of ESBLs in mediating carbenicillin resistance.

Altered Penicillin-Binding Proteins (PBPs)

Penicillin-binding proteins (PBPs) are the bacterial enzymes that are the primary targets of beta-lactam antibiotics like carbenicillin nih.govpatsnap.comasm.org. Carbenicillin binds to and inactivates PBPs, disrupting peptidoglycan synthesis and leading to cell lysis nih.govpatsnap.com. Alterations in the structure or expression levels of PBPs can lead to reduced binding affinity for carbenicillin, thereby conferring resistance patsnap.cometflin.com.

Modifications of target PBPs have been associated with carbenicillin resistance in Pseudomonas aeruginosa psu.edu. While beta-lactamase synthesis and impermeability are also implicated, PBP modifications contribute to resistance psu.edu. In Streptococcus pneumoniae, the primary mechanism of beta-lactam resistance involves recombination of PBP genes acquired from related species, resulting in altered PBPs with decreased affinity for the antibiotic etflin.com. High levels of resistance in S. pneumoniae can be achieved through combined changes in multiple PBPs (PBP1a, PBP2b, and PBP2x) etflin.com. Although studies specifically detailing carbenicillin resistance through altered PBPs in a wide range of bacteria were not extensively found, the general principle of altered PBP affinity as a resistance mechanism to beta-lactams applies to carbenicillin as well, given its mechanism of action.

Efflux Pump Systems

Efflux pumps are membrane proteins that actively transport antibiotics and other substrates out of the bacterial cell, reducing their intracellular concentration and thus their effectiveness mdpi.comresearchgate.netmdpi.com. This mechanism contributes to intrinsic resistance in Gram-negative bacteria mdpi.comresearchgate.net. Multidrug efflux pumps can expel a wide variety of structurally diverse antibiotics, including beta-lactams researchgate.netnih.gov.

Increased expression of efflux pumps can significantly raise the minimum inhibitory concentrations (MICs) of antibiotics researchgate.netcapes.gov.br. For example, a substantial percentage of carbenicillin-resistant clinical isolates of Pseudomonas aeruginosa have been found to owe their resistance to the overexpression of an efflux pump, leading to MICs up to 2,000 times higher than in pump-deficient strains researchgate.netcapes.gov.br. Efflux pump systems can act in synergy with other resistance mechanisms, such as reduced outer membrane permeability and beta-lactamases, to enhance the level of resistance asm.org.

Table 2. Role of Efflux Pumps in Carbenicillin Resistance in P. aeruginosa

| Strain Characteristic | Efflux Pump Expression | Carbenicillin MIC (mg/L) | Fold Increase in MIC |

| Pump-deficient mutant strain | Low | Baseline | 1 |

| Carbenicillin-resistant isolate | Overexpressed | Up to 2,000x Baseline | Up to 2,000 |

Note: Data derived from a study on clinical isolates of Pseudomonas aeruginosa researchgate.netcapes.gov.br.

Reduced Outer Membrane Permeability in Gram-Negative Bacteria

The outer membrane of Gram-negative bacteria acts as a barrier that restricts the entry of many antibiotics, particularly hydrophilic ones like beta-lactams nih.govmdpi.comdovepress.com. This intrinsic barrier contributes to lower susceptibility compared to Gram-positive bacteria researchgate.netmdpi.com. Antibiotics typically cross the outer membrane through protein channels called porins nih.govmdpi.com.

Reduced outer membrane permeability can be a significant factor in carbenicillin resistance, especially in synergy with other mechanisms like beta-lactamase production and efflux pumps psu.eduasm.org. Modifications that decrease the number or alter the function of porins can limit the influx of carbenicillin into the periplasmic space where its targets (PBPs) are located nih.govmdpi.com. Studies have shown that the outer membrane permeability to carbenicillin can vary significantly between different Gram-negative species and even between strains of the same species asm.org. For instance, the outer membrane of Enterobacter cloacae was found to be significantly less permeable to carbenicillin than that of Escherichia coli asm.org.

Table 3. Relative Outer Membrane Permeability to Carbenicillin

| Bacterial Species | Relative Permeability to Carbenicillin (compared to E. coli) |

| Enterobacter cloacae | 20 to 60 times less permeable |

Note: Data based on a study comparing beta-lactamase-deficient strains asm.org.

Genetic Basis of Resistance Acquisition: Horizontal Gene Transfer and Chromosomal Mutations

Bacterial resistance to antibiotics, including carbenicillin, can be acquired through genetic changes, primarily via spontaneous mutations in chromosomal genes or the acquisition of resistance genes through horizontal gene transfer (HGT) reactgroup.orgmdpi.commdpi.com.

Chromosomal mutations can occur randomly during DNA replication and, if they confer a survival advantage in the presence of an antibiotic, can become fixed in the bacterial population through natural selection reactgroup.orgmdpi.com. Mutations affecting PBPs or regulatory genes controlling efflux pump expression or outer membrane protein synthesis can lead to increased carbenicillin resistance patsnap.complos.orgwisc.edu. For example, a response regulator gene acquired from a soil metagenome was shown to confer carbenicillin resistance in Escherichia coli by suppressing the expression of an outer membrane porin gene and enhancing the expression of efflux pump genes plos.orgwisc.edu.

Horizontal gene transfer (HGT) is a crucial mechanism for the rapid spread of antibiotic resistance genes between bacteria reactgroup.orgmdpi.compnas.org. Resistance genes, such as those encoding beta-lactamases or efflux pumps, are often located on mobile genetic elements like plasmids or transposons, which can be transferred between different bacterial cells cabidigitallibrary.orgebi.ac.ukpnas.org. This allows susceptible bacteria to acquire resistance determinants from resistant strains reactgroup.org. The prevalence of ESBL-producing isolates, for instance, is strongly linked to the plasmid-mediated nature of ESBL genes, which facilitates their dissemination cabidigitallibrary.org. HGT plays a significant role in the evolution and spread of multidrug resistance, including resistance to carbenicillin mdpi.compnas.org.

Table 4. Mechanisms of Genetic Resistance Acquisition

| Mechanism | Description | Examples Relevant to Carbenicillin Resistance |

| Chromosomal Mutations | Spontaneous changes in bacterial DNA. | Mutations affecting PBPs, regulatory genes for efflux pumps or porins. patsnap.complos.orgwisc.edu |

| Horizontal Gene Transfer (HGT) | Transfer of genetic material between bacteria (e.g., via plasmids). | Acquisition of beta-lactamase genes (e.g., ESBLs), efflux pump genes. cabidigitallibrary.orgebi.ac.ukpnas.org |

Structure Activity Relationship Sar Studies of Carfecillin Sodium

Influence of the Phenyl Ester Moiety on Prodrug Properties and Bioactivity

Carfecillin (B1210596) is characterized by the presence of a phenyl ester moiety attached to the carboxyl group of carbenicillin (B1668345) guidetopharmacology.orgwikipedia.org. This modification is crucial for its function as an orally delivered prodrug guidetopharmacology.org. The phenyl ester group enhances the lipophilicity of the molecule compared to the free carboxylic acid of carbenicillin uni.lu. This increased lipophilicity facilitates better absorption across biological membranes in the gastrointestinal tract after oral administration nih.govwikipedia.org.

Following absorption, the phenyl ester is designed to be rapidly hydrolyzed by esterases in the intestinal mucosa and other tissues, releasing the active carbenicillin nih.govwikipedia.org. The rate and efficiency of this hydrolysis are key determinants of the prodrug's bioavailability and the subsequent concentration of the active drug at the site of infection. The presence and nature of the ester group directly influence the susceptibility to enzymatic cleavage, thereby controlling the release profile of carbenicillin.

Structural Determinants for Penicillin-Binding Protein Affinity and Specificity

The antibacterial activity of carfecillin sodium is exerted by its active metabolite, carbenicillin. Carbenicillin, like other penicillin antibiotics, acts by inhibiting bacterial cell wall synthesis nih.govwikipedia.org. This is achieved by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes involved in the cross-linkage of peptidoglycans, a critical component of the bacterial cell wall nih.govwikipedia.org.

The structural determinants for carbenicillin's affinity and specificity for PBPs reside primarily in the core penicillin structure (the beta-lactam ring and the thiazolidine (B150603) ring) and the side chain at the C6 position wikipedia.orgnih.gov. In carbenicillin, this side chain is a carboxy(phenyl)acetyl group wikipedia.orgnih.gov. The interaction with PBPs involves the acylation of a serine residue in the active site of the enzyme by the beta-lactam ring wikipedia.org. The specific conformation and chemical properties of the side chain influence how effectively carbenicillin can access and bind to the active sites of different PBPs across various bacterial species. Variations in PBP structures among bacteria contribute to differences in susceptibility to carbenicillin.

Comparative SAR within the Carboxypenicillin Class (Carbenicillin, Ticarcillin)

Carfecillin belongs to the carboxypenicillin class, which also includes carbenicillin and ticarcillin (B1683155) wikipedia.orgwikipedia.org. These antibiotics share the core penicillin structure but differ in the substituent at the alpha-carbon of the acyl side chain.

Carbenicillin: Features a phenyl group at the alpha-carbon of the acyl side chain wikipedia.orgnih.gov.

Ticarcillin: Features a thiophene-3-yl group at the alpha-carbon of the acyl side chain wikipedia.orgnih.gov.

Carfecillin: Is the phenyl ester prodrug of carbenicillin, effectively delivering the carbenicillin structure upon hydrolysis guidetopharmacology.orgwikipedia.org.

The differences in the side chains of carbenicillin and ticarcillin lead to variations in their spectrum of activity and potency against different bacteria, particularly Gram-negative organisms like Pseudomonas aeruginosa wikipedia.orgwikipedia.org. Ticarcillin is generally considered to have enhanced activity against Pseudomonas aeruginosa compared to carbenicillin, which is attributed to the structural difference in the side chain and its impact on PBP interactions and possibly outer membrane penetration wikipedia.org.

While carfecillin itself is a prodrug, its SAR is intrinsically linked to that of carbenicillin. The comparative SAR studies within this class help to understand the impact of the alpha-substituent on the antibacterial profile, which is then translated to the activity observed after carfecillin is converted to carbenicillin in the body.

Quantitative Structure-Activity Relationship (QSAR) Methodologies and Predictive Modeling for Analogs

Quantitative Structure-Activity Relationship (QSAR) methodologies aim to establish mathematical models that correlate the structural and physicochemical properties of compounds with their biological activity numberanalytics.comnih.gov. These methods can be applied to predict the activity of new or untested analogs based on the properties of known compounds numberanalytics.com.

In the context of carfecillin and related carboxypenicillins, QSAR studies can involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic parameters) for carbenicillin and its analogs mdpi.comsemanticscholar.org. These descriptors are then used to build models that predict activity against specific bacterial strains or affinity for particular PBPs.

Research has explored the use of QSAR descriptors, including inductive parameters, in distinguishing compounds with antibacterial activity mdpi.comsemanticscholar.orgresearchgate.net. Studies have included carfecillin sodium in datasets used to develop predictive models for "antibiotic-likeness" using techniques like Artificial Neural Networks mdpi.comsemanticscholar.orgresearchgate.net. These models can assign a probability or score indicating the likelihood of a compound possessing antibacterial properties based on its structural features. For instance, carfecillin sodium has been assigned a high output value (e.g., 0.970) in such models, indicating a strong prediction of antibacterial character mdpi.comsemanticscholar.orgresearchgate.net.

QSAR methodologies provide a valuable tool for understanding the structural features that contribute to the desired activity and for guiding the design and synthesis of new carboxypenicillin analogs with potentially improved properties, such as enhanced potency, broader spectrum, or reduced susceptibility to beta-lactamases.

Preclinical Pharmacokinetics and Pharmacodynamics Pk/pd in Research Models

Absorption and Bioavailability in Animal Species (e.g., Mice, Rats, Dogs)

Preclinical investigations have demonstrated that carfecillin (B1210596) is well absorbed in mice after oral administration, leading to significant concentrations of carbenicillin (B1668345) in the blood. nih.gov In contrast to carbenicillin, which is poorly lipid-soluble and results in lower serum concentrations when administered orally, carfecillin's structure as a phenyl ester facilitates better absorption from the gut. karger.com

Studies in rats and dogs using [phenol-14C]carfecillin have shown extensive absorption of the phenol (B47542) moiety following oral administration, with 95%, 73%, and 99% of the administered radioactivity recovered in the urine of rats, dogs, and humans, respectively. nih.gov However, the absorption of the carbenicillin moiety after oral administration was less than half, as indicated by excretion studies using [carbenicillin-14C]carfecillin in intact and bile-duct cannulated animals. nih.gov

Absorption studies in intestinally-perfused rats revealed distinct half-life values for radioactivity in the intestinal lumen. Following administration of [14C]phenol, the half-life was 6 minutes, while for [phenol-14C]carfecillin, it was 47 minutes. medkoo.com This suggests absorption of carfecillin and its slower hydrolysis to phenol within the gut lumen. medkoo.com

Maximum plasma concentrations of phenol were observed after oral administration of phenol to rats and dogs. medkoo.com Following oral administration of carfecillin to rats and dogs at higher dose levels, studies investigated the availability of carfecillin and its phenol moiety. medkoo.com

Distribution Characteristics in Animal Tissues and Fluids

Carfecillin, as a prodrug, is designed to be hydrolyzed to carbenicillin in the presence of serum or body tissues. nih.gov This rapid hydrolysis influences the distribution characteristics, as the active carbenicillin is then distributed throughout the body.

In studies involving oral administration of carfecillin to rats at doses of 50, 100, or 200 mg/kg, the highest organ levels of carbenicillin were found in the liver. jst.go.jp Levels decreased in the order of kidney, serum, and lung. jst.go.jp

Metabolic Pathways and Biotransformation in Preclinical Systems

Carfecillin undergoes rapid hydrolysis in the presence of serum or body tissues to liberate carbenicillin. nih.gov This hydrolysis is the primary metabolic pathway for carfecillin in preclinical systems.

The patterns of radiometabolites in the urine of rats and dogs following single oral administration of [phenol-14C]carfecillin were determined. nih.gov Similar metabolic patterns were observed in rats and dogs following oral administration of either [14C]phenol or [phenol-14C]carfecillin. nih.gov These patterns included phenylsulphate and phenylglucuronide, with smaller amounts of the sulphate and glucuronic acid conjugates of quinol. nih.gov Some saturation of sulphate conjugation was apparent at the dose levels used in rats and dogs. nih.gov

Hydrolysis Kinetics in Biological Matrices (e.g., Serum, Intestinal Mucosa)

Hydrolysis of carfecillin to carbenicillin occurs rapidly in the presence of serum or body tissues, although it is less rapid in aqueous solution. nih.gov The rate of hydrolysis in broth cultures has been shown to differ depending on the type of bacteria present. jst.go.jp

The hydrolytic activity of serum has been observed to differ among animal species. jst.go.jp In comparisons of hydrolytic activity in rat tissue homogenates and serum, serum exhibited the highest activity, followed by liver, kidneys, lungs, and the small and large intestines. jst.go.jp Repeated massive doses of carfecillin did not induce changes in the hydrolytic activity of rat tissues. jst.go.jp

Elimination Pathways in Animal Models

Elimination of carfecillin and its metabolites has been studied in animal models. Following oral administration of [phenol-14C]carfecillin to rats and dogs, a significant percentage of the administered radioactivity was recovered in the urine, indicating urinary excretion as a major elimination pathway for the phenol moiety and its conjugates. nih.gov

Excretion studies using [carbenicillin-14C]carfecillin in intact and bile-duct cannulated animals indicated that less than half of the carbenicillin moiety was absorbed after oral administration, and this absorbed portion would subsequently be subject to elimination pathways typical of carbenicillin, primarily renal excretion. wikipedia.org

In Vitro ADME Studies (e.g., Caco-2 Permeability, Microsomal Stability)

In vitro ADME studies are commonly employed in drug discovery to assess properties like permeability and metabolic stability before in vivo testing. nuvisan.com Caco-2 cell permeability assays are considered a standard for predicting intestinal absorption, although they require extensive culturing and significant compound amounts. nih.gov Microsomal stability assays are frequently used to rank compounds based on their metabolic stability, which relates to how long a compound remains intact in plasma. nih.gov While the provided snippets mention the general use and limitations of these in vitro methods in drug discovery nuvisan.comnih.govcharnwooddiscovery.comenamine.netresearchgate.netbioline.org.br, specific data regarding carfecillin sodium's performance in Caco-2 permeability or microsomal stability assays were not detailed within the provided context.

Preclinical Pharmacodynamic Modeling and Correlation with In Vitro Activity

Preclinical pharmacodynamic studies aim to correlate the in vitro antibacterial activity of a compound with its efficacy in animal infection models. The activity of carfecillin in in vitro antibacterial tests is dependent on the extent of its hydrolysis to carbenicillin. nih.gov In standard serial dilution tests, carfecillin generally shows an antibacterial spectrum similar to carbenicillin due to extensive hydrolysis. nih.gov However, under conditions where hydrolysis is reduced, carfecillin exhibits lower activity against gram-negative bacilli and greater activity against gram-positive cocci compared to carbenicillin. nih.gov In the presence of serum, carfecillin is rapidly hydrolyzed, and the observed activity is solely attributable to carbenicillin. nih.gov

In experimental mouse infections, orally administered carfecillin has been shown to be as effective as parenterally administered carbenicillin. nih.gov The protecting effect of oral carfecillin against experimentally induced infections in mice varied depending on the bacterial species and was comparable to that of subcutaneously administered carbenicillin. jst.go.jp

Analytical Methodologies for Research and Characterization of Carfecillin Sodium

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatography is a widely used analytical technique for separating components within a mixture based on their differential affinities for a stationary and a mobile phase fao.orgmdpi.com. This is crucial for determining the purity and quantifying the amount of carfecillin (B1210596) sodium in research samples.

High-Performance Liquid Chromatography (HPLC) for Purity and Content

High-Performance Liquid Chromatography (HPLC) is a powerful liquid chromatography technique known for its speed, high efficiency, and high sensitivity in pharmaceutical analysis labinsights.nlcarlroth.com. HPLC methods are frequently employed for the quantitative determination of various antibiotics, including penicillin derivatives nih.govunesp.br. The technique allows for the separation of the target compound from impurities and degradation products, making it suitable for assessing purity and quantifying the content of carfecillin sodium labinsights.nlchromatographyonline.com.

In HPLC, the separation is achieved by passing a liquid mobile phase containing the sample through a column packed with a stationary phase fao.org. The components of the sample interact differently with the stationary phase, leading to varying retention times mdpi.com. Detection is typically performed using a UV detector, which measures the absorbance of the eluting compounds at a specific wavelength chromatographyonline.comresearchgate.net.

For instance, HPLC methods have been developed and validated for the assay of other sodium salts of antibiotics, demonstrating good resolution, peak symmetry, and linearity over a specific concentration range scispace.comresearchgate.net. These methods are applicable for routine quality control analysis scispace.com. The purity factor of a substance can be calculated using HPLC by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram chromatographyonline.com.

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a simple, rapid, and economical solid-liquid absorption technique used for the separation and identification of compounds scispace.comlabinsights.nl. While official compendia may not always describe TLC tests for the identification of all cephalosporins, it is commonly used for monitoring organic reactions and identifying compounds, including antibiotics and their related substances scispace.comlabinsights.nlzsmu.edu.ua.

In TLC, the stationary phase is a thin layer of adsorbent material, such as silica (B1680970) gel, coated on a plate fao.org. The sample is spotted onto the plate, and the mobile phase (solvent system) moves up the plate by capillary action, separating the components based on their differing affinities for the stationary and mobile phases fao.org. The separated spots can be visualized using various methods, such as UV light or staining reagents scispace.com. TLC can be used for qualitative analysis and rapid separation of small amounts of substances labinsights.nl.

Spectroscopic Techniques for Structural Elucidation and Identification of Degradants

Spectroscopic techniques provide valuable information about the structure and composition of chemical compounds by studying their interaction with electromagnetic radiation jchps.com. These methods are essential for confirming the identity of carfecillin sodium and characterizing any degradation products that may form.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound fao.orgjchps.com. MS is widely used for the identification and confirmation of compounds, as well as for the detection and characterization of impurities and degradation products fao.orglongdom.org.

When coupled with chromatographic techniques like HPLC (HPLC-MS), MS becomes an even more powerful tool for analyzing complex mixtures carlroth.comunesp.br. HPLC-MS allows for the separation of components before they enter the mass spectrometer, enabling the identification of individual compounds within the mixture carlroth.com. This hyphenated technique is particularly useful for identifying and elucidating the structures of degradation products of pharmaceuticals labinsights.nllongdom.org. High-resolution mass spectrometry can be used for accurate mass measurements, aiding in the determination of elemental formulas of degradation products longdom.org.

Methods for Assessment of Chemical Stability in vitro (Non-physiological conditions)

Assessing the chemical stability of carfecillin sodium under non-physiological conditions is important for understanding its inherent lability and identifying potential degradation pathways scispace.com. Stability studies typically involve exposing the compound to various stress conditions, such as different temperatures, humidity levels, pH values, and light exposure nih.gov.

Chromatographic techniques, particularly HPLC, are essential for monitoring the degradation of carfecillin sodium under these stress conditions nih.govresearchgate.net. By separating and quantifying the intact drug and its degradation products over time, the rate and extent of degradation can be determined nih.gov. Stability-indicating HPLC methods are developed to ensure that the method can accurately quantify the active ingredient in the presence of its degradation products chromatographyonline.comresearchgate.net.

Spectroscopic techniques, such as MS and NMR, can be used to identify and characterize the degradation products observed in stability studies fao.orglongdom.orgmeasurlabs.com. This information is crucial for understanding the degradation mechanisms and for developing strategies to improve the stability of the compound. While specific data on the in vitro chemical stability of carfecillin sodium under non-physiological conditions was not extensively detailed in the search results, the general principles of using chromatographic and spectroscopic methods for stability assessment of antibiotics and other pharmaceutical sodium salts are well-established scispace.comnih.govunesp.brlongdom.orgresearchgate.net. Hydrolysis is a common degradation pathway for ester-containing compounds like carfecillin sodium, particularly in aqueous solutions medkoo.com. Studies on the stability of other antibiotics, such as cefazolin (B47455) sodium and ticarcillin (B1683155), under various conditions have been conducted using HPLC and LC-MS, providing insights into their degradation behavior scispace.comnih.govlongdom.org.

Determination of Iodine-Sorbing Admixtures in Semisynthetic Penicillins, including Carfecillin

The determination of iodine-sorbing admixtures in semisynthetic penicillins, such as Carfecillin sodium, is a crucial aspect of quality control and characterization. These admixtures can affect the purity and efficacy of the final product. Analytical methods based on iodometric titration are commonly employed for this purpose, leveraging the reactivity of certain impurities with iodine.

A general approach to developing procedures for determining iodine-sorbing admixtures in semisynthetic penicillins involves studying the dependence of the values defining the content of these admixtures on factors such as pH, reaction time, and drug aliquots. Based on such studies, specific procedures can be developed for various penicillins, including Carbenicillin (B1668345), Carfecillin, Ampicillin (B1664943), Oxacillin, Azlocillin, and Ampiox. nih.gov

Classical iodometry has been a basic method for the summary quantitative determination of penicillins, relying on the interaction of iodine with hydrolysis products. jocpr.com However, a disadvantage of this classical method is its duration, often requiring at least 40 minutes, and the need for standard samples and rigid standardization of conditions. jocpr.com This is because the interaction of iodine with penicillin hydrolysis products does not proceed strictly stoichiometrically, and the iodine consumption can depend on the reaction medium temperature. jocpr.com

More modern approaches have explored the use of different reagents and techniques to improve the speed and accuracy of iodometric determination. For instance, the kinetics and S-oxidation reaction of semisynthetic penicillins, including Amoxicillin trihydrate, Ampicillin trihydrate, Sodium oxacillin, and Disodium ticarcillin, have been studied using iodometric titration with potassium hydrogenperoxomonosulphate (KHSO₅) in aqueous solutions at pH 3-6. jocpr.comresearchgate.net This method demonstrated a quantitative interaction where 1 mole of penicillin reacts with 1 mole of KHSO₅, with the reaction completing within 1 minute. jocpr.comresearchgate.net A unified procedure using KHSO₅ as the analytical reagent has been developed for the quantitative determination of penicillin by iodometric method, showing a relative standard deviation (RSD) of ≤ 2.35%. jocpr.comresearchgate.net

The United States Pharmacopoeia (USP) General Chapter <425> describes a back-titration method for determining the assay of pharmacopeial penicillin antibiotic drugs and their dosage forms by iodometric titration. metrohm.com This method is illustrated by determining the aminopenicillin content in an ampicillin capsule. metrohm.com The procedure involves treating the sample with sodium hydroxide (B78521) solution, followed by the addition of hydrochloric acid and a known volume of iodine solution. metrohm.com After a specified reaction time, the excess iodine is titrated with a standard sodium thiosulphate solution. metrohm.com This method is indicated as suitable for various penicillin samples, including Ampicillin sodium, Cloxacillin sodium, Dicloxacillin sodium, Methicillin sodium, Nafcillin sodium, and Oxacillin sodium, in addition to Amoxicillin and others. metrohm.com

The determination of iodine-sorbing admixtures is essential for ensuring the quality and purity of semisynthetic penicillins like Carfecillin sodium. While classical iodometric methods exist, newer approaches utilizing different oxidizing agents and standardized pharmacopoeial methods provide more efficient and accurate ways to quantify these impurities.

Q & A

Q. How should conflicting findings between Carfecillin sodium’s in vitro potency and in vivo efficacy be addressed in manuscripts?

- Methodological Answer : Discuss potential confounders (e.g., protein binding, immune clearance) in the Limitations section. Propose follow-up experiments (e.g., protein-adjusted MIC assays) to reconcile discrepancies. Use systematic review methodologies (PRISMA guidelines) to ensure transparent reporting of negative results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.